![molecular formula C18H21NO2 B157483 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 128942-65-4](/img/structure/B157483.png)
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound that has been the subject of various studies due to its interesting chemical and pharmacological properties. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties, often in the context of its potential anticonvulsant effects and interactions with biological systems .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been reported using different methods. One approach involves the acylation of 3,4-dimethoxy phenethylamine, followed by a Bischler-Napieralski reaction and reduction, with a final step of salt formation with muriatic acid . Another study describes the synthesis of a series of 1-aryl-6,7-dimeth
Scientific Research Applications
Therapeutic Applications and Drug Discovery
Tetrahydroisoquinolines, including derivatives similar to 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic potential across a range of diseases. A significant milestone in drug discovery was the US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas, highlighting the anticancer potential of this class of compounds. THIQ derivatives have shown promise in various therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. Their diverse biological activities are attributed to their ability to interact with DNA, inhibit enzymes, and modulate neurotransmitters, showcasing their versatility as pharmacological agents (Singh & Shah, 2017).
Neuroprotective and Anti-addictive Properties
Endogenous tetrahydroisoquinoline compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been identified in the mammalian brain. Research indicates that these compounds exhibit neuroprotective, anti-addictive, and antidepressant-like activities in animal models. These effects are thought to result from mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. This suggests that THIQ derivatives, including 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, could potentially serve as novel therapeutic agents for treating neurodegenerative diseases and disorders related to addiction and depression (Antkiewicz‐Michaluk et al., 2018).
Antioxidant Activity and Environmental Applications
The antioxidant properties of THIQ derivatives have been recognized in various studies. For instance, ethoxyquin and its analogs, which share structural similarities with tetrahydroisoquinolines, have demonstrated significant antioxidant efficacy. These compounds have been used for the protection of polyunsaturated fatty acids in fish meal, highlighting their potential as natural antioxidants in food preservation and possibly in preventing oxidative stress-related diseases. The discovery of such antioxidant activity underlines the potential of THIQ derivatives in applications beyond pharmaceuticals, including food science and environmental protection (de Koning, 2002).
Safety And Hazards
Future Directions
The THIQ heterocyclic scaffold, which this compound is a part of, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research could focus on the development of more potent analogs and further exploration of their biological activities.
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19-11-14-9-17(20-2)18(21-3)10-15(14)16(12-19)13-7-5-4-6-8-13/h4-10,16H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHSAEZQABWFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568425 | |
Record name | 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
128942-65-4 | |
Record name | 6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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